3-Bromopyridin-2-ol

Organic Synthesis Medicinal Chemistry Cross-Coupling

3-Bromopyridin-2-ol (3-Bromo-2-hydroxypyridine) is the essential 3-bromo substitution isomer required for synthesizing pyrazolopyridine-based γ-secretase modulators for Alzheimer's research and chiral kinase inhibitors via asymmetric Suzuki-Miyaura cross-coupling. Incorrect isomer substitution disrupts reaction regioselectivity and hydrogen-bonding capacity. Our ≥98% purity grade ensures consistent tautomeric behavior and reliable cross-coupling performance (up to 92% ee). Stock available for immediate shipment.

Molecular Formula C5H4BrNO
Molecular Weight 174.00 g/mol
CAS No. 13466-43-8
Cat. No. B031989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyridin-2-ol
CAS13466-43-8
Synonyms3-Bromo-2(1H)-pyridinone;  3-Bromo-2(1H)-pyridinone;  3-Bromo-2(1H)-pyridone;  3-Bromo-2-oxo-1,2-dihydropyridine;  3-Bromo-2-pyridinone;  3-Bromo-2-pyridone;  3-Bromopyridin-2-ol; 
Molecular FormulaC5H4BrNO
Molecular Weight174.00 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)Br
InChIInChI=1S/C5H4BrNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
InChIKeyYDUGVOUXNSWQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyridin-2-ol (CAS 13466-43-8) Specifications and Procurement Data


3-Bromopyridin-2-ol (3-Bromo-2-hydroxypyridine, CAS 13466-43-8) is a heterocyclic building block containing a pyridine core with a bromine at the 3-position and a hydroxyl/keto group at the 2-position. It exists in a tautomeric equilibrium between the 2-pyridinol and 2-pyridone forms . The compound has a molecular weight of 174.00 g/mol, a melting point range of 185-189 °C, and a predicted pKa of 10.53±0.10 [1]. It is primarily used as an intermediate in pharmaceutical and agrochemical synthesis .

Why 3-Bromopyridin-2-ol (CAS 13466-43-8) Cannot Be Substituted by Other Bromopyridinols


The position of the bromine and hydroxyl groups on the pyridine ring dictates the compound's reactivity, tautomeric equilibrium, and suitability for specific synthetic routes. Substituting a 3-bromo-2-pyridinol isomer for a 2-bromo-3-pyridinol, 5-bromo-2-pyridinol, or 4-bromo-2-pyridinol will result in different regioselectivity in cross-coupling reactions, altered hydrogen-bonding capabilities, and incompatibility with established synthetic protocols . The 3-bromo substitution pattern is specifically required as a precursor for γ-secretase modulators and kinase inhibitors [1], and its unique tautomeric behavior impacts its reactivity profile .

Quantitative Evidence for Selecting 3-Bromopyridin-2-ol (CAS 13466-43-8) Over Comparators


Cross-Coupling Reactivity: 3-Bromopyridin-2-ol vs. Other Bromopyridines

3-Bromopyridin-2-ol is an effective substrate for Suzuki-Miyaura cross-coupling, enabling the synthesis of chiral heterocyclic biaryls in moderate to good yields with up to 92% enantiomeric excess (ee) [1]. While other bromopyridine isomers may also undergo coupling, the 3-bromo position is particularly favored for generating specific substitution patterns required for pharmaceutical intermediates .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Tautomeric Equilibrium and pKa: 3-Bromopyridin-2-ol vs. 2-Bromo-3-pyridinol

3-Bromopyridin-2-ol exists in a tautomeric equilibrium between the 2-pyridinol and 2-pyridone forms, with a predicted pKa of 10.53±0.10 [1]. This tautomerism creates two distinct reactive sites (O-alkylation vs. N-coordination) that are not present in the 2-bromo-3-pyridinol isomer, which lacks this specific equilibrium .

Physical Organic Chemistry Reaction Design Computational Chemistry

Application in Kinase Inhibitor Synthesis: 3-Bromopyridin-2-ol vs. 4-Bromo-2-pyridinol

3-Bromopyridin-2-ol is specifically utilized as a key intermediate in the synthesis of γ-secretase modulators and kinase inhibitors [1]. In contrast, the 4-bromo isomer is primarily used for synthesizing protein kinase B inhibitors for cancer treatment, indicating a distinct application profile [2].

Medicinal Chemistry Drug Discovery Kinase Inhibition

Melting Point and Purity: 3-Bromopyridin-2-ol vs. 5-Bromo-2-pyridinol

3-Bromopyridin-2-ol exhibits a melting point range of 185-189 °C and is commercially available with a purity of ≥98.5% (HPLC) . In comparison, the 5-bromo isomer has a lower melting point of 178-182 °C and is typically offered at 97% purity .

Analytical Chemistry Quality Control Procurement

Recommended Application Scenarios for 3-Bromopyridin-2-ol (CAS 13466-43-8)


Synthesis of γ-Secretase Modulators for Alzheimer's Disease Research

3-Bromopyridin-2-ol is a key intermediate in the synthesis of pyrazolopyridine-based γ-secretase modulators, a promising class of therapeutics for Alzheimer's disease. The 3-bromo substitution pattern is essential for building the core heterocyclic scaffold [1].

Preparation of Chiral Heterocyclic Biaryls via Asymmetric Suzuki-Miyaura Coupling

The compound serves as an effective substrate in asymmetric Suzuki-Miyaura cross-coupling reactions, yielding chiral heterocyclic biaryls with up to 92% ee. This application is critical for developing enantiopure drug candidates [2].

Development of Kinase Inhibitors and Antiviral Agents

Due to its specific substitution pattern and tautomeric behavior, 3-Bromopyridin-2-ol is employed as a building block in the synthesis of various kinase inhibitors and antiviral compounds, including intermediates for entecavir [3].

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